6-Bromo-2-phenyl-4H-chromene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-2-phenyl-4H-chromene can be synthesized from flavanone via bromination. Another method involves the synthesis from 2′-hydroxychalcone dibromide . The reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as environmentally benign solvents and catalysts, can also be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-phenyl-4H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and various alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various chromone derivatives, reduced chromenes, and substituted chromenes with different functional groups .
Scientific Research Applications
6-Bromo-2-phenyl-4H-chromene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenyl-4H-chromene involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, inhibit specific signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid: A related compound with similar structural features and biological activities.
2H/4H-Chromenes: A class of compounds with versatile biological profiles and similar structural motifs.
Uniqueness: 6-Bromo-2-phenyl-4H-chromene is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11BrO |
---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
6-bromo-2-phenyl-4H-chromene |
InChI |
InChI=1S/C15H11BrO/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-5,7-10H,6H2 |
InChI Key |
VUMITVRUZSUZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(OC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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